Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate
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Overview
Description
Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate is a chemical compound with the molecular formula C35H28O11 and a molecular weight of 624.6 g/mol . It is a derivative of D-glucuronic acid, where the hydroxyl groups are protected by benzoyl groups, and the carboxyl group is esterified with a methyl group. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate typically involves the protection of the hydroxyl groups of D-glucuronic acid with benzoyl groups, followed by the esterification of the carboxyl group with methanol. One common method involves the use of benzoyl chloride and pyridine to protect the hydroxyl groups, followed by the reaction with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of glucuronidation, a biochemical process involving the addition of glucuronic acid to substrates.
Medicine: It is used in the development of prodrugs and drug delivery systems.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can undergo enzymatic hydrolysis to release D-glucuronic acid, which can then participate in various metabolic processes. The benzoyl groups provide protection to the hydroxyl groups, allowing for selective reactions and modifications .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,3,4-Tetra-O-acetyl-D-glucuronate: Similar in structure but with acetyl groups instead of benzoyl groups.
Methyl 1,2,3,4-Tetra-O-benzyl-D-glucuronate: Similar in structure but with benzyl groups instead of benzoyl groups.
Uniqueness
Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate is unique due to its benzoyl protecting groups, which provide stability and selectivity in chemical reactions. The compound’s specific structure allows for targeted applications in organic synthesis and biochemical research .
Properties
IUPAC Name |
methyl 3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28O11/c1-41-34(40)28-26(42-30(36)22-14-6-2-7-15-22)27(43-31(37)23-16-8-3-9-17-23)29(44-32(38)24-18-10-4-11-19-24)35(45-28)46-33(39)25-20-12-5-13-21-25/h2-21,26-29,35H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSADDLHGRKXCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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